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molecular formula C11H15IO B8637342 4-Tert-butyl-2-iodo-1-methoxybenzene

4-Tert-butyl-2-iodo-1-methoxybenzene

Cat. No. B8637342
M. Wt: 290.14 g/mol
InChI Key: XZDDEPGJPMUEAL-UHFFFAOYSA-N
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Patent
US06350778B1

Procedure details

A solution of 8 g (0.11 mol) of sodium nitrite in 25 ml of water was added dropwise to a solution of 20 g (0.11 mol) of 5-tert-butyl-2-methoxyaniline in 120 ml of water/conc. HCL (1:1) cooled to 5° C. After stirring at 5° C. for 15 min, a solution of 19.1 g (0.11 mol) of potassium iodide in 25 ml of water was added dropwise and the solution obtained was stirred at RT for 4 h. It was extracted several times with DCM, and the separated organic phase was washed with 10% strength NaHSO3 solution and water, dried over Na2SO4, and concentrated. Chromatographic purification of the residue which remained on SiO2 using EA/heptane (1:40) yielded 27 g of the title compound in the form of a pale red oil.
Quantity
8 g
Type
reactant
Reaction Step One
Name
5-tert-butyl-2-methoxyaniline
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[C:5]([C:9]1[CH:10]=[CH:11][C:12]([O:16][CH3:17])=[C:13]([CH:15]=1)N)([CH3:8])([CH3:7])[CH3:6].[I-:18].[K+]>O>[C:5]([C:9]1[CH:10]=[CH:11][C:12]([O:16][CH3:17])=[C:13]([I:18])[CH:15]=1)([CH3:8])([CH3:7])[CH3:6] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
5-tert-butyl-2-methoxyaniline
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=CC(=C(N)C1)OC
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
19.1 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring at 5° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution obtained
STIRRING
Type
STIRRING
Details
was stirred at RT for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
It was extracted several times with DCM
WASH
Type
WASH
Details
the separated organic phase was washed with 10% strength NaHSO3 solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Chromatographic purification of the residue which

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)OC)I
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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